N-Acetyl-O-tert-butoxycarbonyl Serotonin (CAS 1329624-51-2): An In-Depth Technical Guide on Synthesis, Impurity Profiling, and Regulatory Compliance
N-Acetyl-O-tert-butoxycarbonyl Serotonin (CAS 1329624-51-2): An In-Depth Technical Guide on Synthesis, Impurity Profiling, and Regulatory Compliance
Executive Summary
In the landscape of pharmaceutical manufacturing and analytical chemistry, the rigorous characterization of process-related impurities is paramount for ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). N-Acetyl-O-tert-butoxycarbonyl Serotonin (CAS 1329624-51-2), also known by its synonym O-tert-Butoxycarbonyl-normelatonin, is a highly characterized reference material utilized primarily in the commercial production and regulatory profiling of Serotonin and Melatonin derivatives[1].
As a critical standard, it fully complies with stringent regulatory frameworks set by the USP, EMA, JP, and BP, making it an essential component for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)[2]. This whitepaper provides a comprehensive mechanistic overview of its formation, physicochemical properties, and a self-validating analytical protocol for its quantification.
Mechanistic Role: Synthesis and Impurity Genesis
To understand why CAS 1329624-51-2 appears in pharmaceutical pipelines, one must analyze the synthetic routes of indole derivatives. The phenolic hydroxyl group at the C5 position of the serotonin indole ring is highly nucleophilic and susceptible to unwanted oxidation or side-alkylation during complex multi-step syntheses.
To mitigate this, chemists frequently employ a temporary protecting group strategy. The introduction of a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc₂O) sterically hinders the oxygen atom and withdraws electron density from the indole core, stabilizing the intermediate[2].
The Causality of Impurity Formation: While the O-Boc group provides necessary stability during intermediate steps (such as the N-acetylation of the ethylamine side chain to form normelatonin), it must be cleaved under acidic conditions to yield the final API. If the deprotection step is kinetically incomplete—often due to insufficient acid concentration or inadequate reaction time—the O-Boc group remains intact. This results in the persistence of N-Acetyl-O-tert-butoxycarbonyl Serotonin as a process-related impurity[3]. Regulatory agencies strictly monitor this compound because the lipophilic Boc group can drastically alter the pharmacokinetic profile and bioavailability of the intended drug product.
Figure 1: Synthetic divergence of Serotonin into Melatonin (API) and the O-Boc protected impurity.
Quantitative Data Summaries
The structural elucidation and physicochemical profiling of this impurity are critical for generating the Structure Elucidation Reports (SER) required by regulatory bodies[2]. The compound is widely utilized as a biochemical standard in proteomics and pharmaceutical research[4].
Table 1: Physicochemical Properties of CAS 1329624-51-2
| Property | Value / Description |
| Chemical Name | N-[2-(O-tert-Butoxycarbonyl-5-hydroxyindol-3-yl)ethyl]-acetamide |
| Common Synonyms | O-tert-Butoxycarbonyl-normelatonin; 3-(2-Acetamidoethyl)-1H-indol-5-yl tert-butyl carbonate |
| CAS Registry Number | 1329624-51-2 |
| Molecular Formula | C₁₇H₂₂N₂O₄ |
| Molecular Weight | 318.37 g/mol |
| SMILES String | O=C(OC(C)(C)C)OC1=CC=C(NC=C2CCNC(C)=O)C2=C1 |
| Regulatory Utility | ANDA / NDA Impurity Profiling, Proteomics Research |
Self-Validating Analytical Protocol: UHPLC-MS/MS Quantification
To accurately quantify trace levels of N-Acetyl-O-tert-butoxycarbonyl Serotonin in API batches, a highly sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is required.
This protocol is designed as a self-validating system . It incorporates internal system suitability testing (SST) and matrix spike recoveries to ensure that every analytical run mathematically proves its own accuracy, independent of external variables.
Step-by-Step Methodology
Step 1: Preparation of Solutions
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Reference Standard: Dissolve 1.0 mg of highly characterized CAS 1329624-51-2 reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10 ng/mL.
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Sample Preparation: Extract 10 mg of the Serotonin/Melatonin API batch in 10 mL of Methanol. Sonicate for 10 minutes at 4°C to prevent thermal degradation, then filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Separation (Causality of Conditions)
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Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm). Why? The sub-2-micron particles provide high theoretical plate counts, essential for resolving the lipophilic Boc-protected impurity from the highly polar API matrix.
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Mobile Phase A: 0.1% Formic Acid in Water. Why? Formic acid acts as a proton donor, ensuring complete ionization of the secondary amide and indole nitrogen, which is critical for maximizing signal intensity in Positive Electrospray Ionization (ESI+) mode.
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Mobile Phase B: Acetonitrile. Why? Acetonitrile provides the necessary elutropic strength to rapidly elute the sterically bulky, lipophilic O-Boc group, minimizing peak tailing.
Table 2: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 10 | 90 |
| 7.0 | 0.4 | 10 | 90 |
| 7.1 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
Step 3: MS/MS Detection (MRM Mode)
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Ionization: ESI Positive.
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Precursor Ion: m/z 319.1 [M+H]⁺.
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Primary Product Ion (Quantifier): m/z 160.1 (Loss of the Boc group and acetamide side chain).
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Secondary Product Ion (Qualifier): m/z 263.1 (Loss of the tert-butyl group).
Step 4: System Validation Criteria (The Self-Validating Loop)
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System Suitability (Precision): Inject the 10 ng/mL standard six consecutive times. The run is only valid if the Relative Standard Deviation (%RSD) of the peak area is < 2.0% and the tailing factor is < 1.5.
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Matrix Spike (Accuracy): Spike a known 5 ng/mL concentration of the standard into a blank API matrix. The run is only valid if recovery falls between 95.0% and 105.0%, proving the absence of ion suppression from the matrix.
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Blank Injection (Carryover): A blank solvent injection must show a signal-to-noise (S/N) ratio of < 3 at the retention time of the impurity.
Figure 2: Self-validating UHPLC-MS/MS workflow for the quantification of CAS 1329624-51-2.
